molecular formula C23H26N2O5 B13551950 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-L-alanine

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-L-alanine

Cat. No.: B13551950
M. Wt: 410.5 g/mol
InChI Key: KQZMZNLKVKGMJS-VBKZILBWSA-N
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Description

(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid typically involves multiple steps. One common method includes the protection of the amino group using the Fmoc group, followed by coupling reactions to introduce the desired side chains. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled on a solid resin support, allowing for efficient purification and high yields.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid has numerous applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism by which (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid exerts its effects involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
  • (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]propanoic acid

Uniqueness

What sets (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid apart is its specific side chain, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20+/m0/s1

InChI Key

KQZMZNLKVKGMJS-VBKZILBWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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